MMB is a naturally occurring ester found in various fruits, including papaya and cranberries [1]. Research has identified MMB as a key contributor to the characteristic overripe, fruity, and ethereal aroma of snake fruit [2]. Scientists utilize MMB in aroma research to understand the complex interplay of volatile compounds responsible for the unique fragrance profiles of fruits.
Atmospheric research explores the chemical processes occurring within the Earth's atmosphere. Studies have investigated the reaction kinetics of MMB with atmospheric oxidants like the nitrate radical (NO₃). Understanding these reaction rates is crucial for modeling the fate of MMB in the atmosphere and its potential impact on air quality [3].
Methyl 3-methyl-2-butenoate, with the chemical formula and CAS number 924-50-5, is an α,β-unsaturated ester. This compound is characterized by a fruity, ethereal odor and is notably responsible for the aroma of snake fruit (Salacca zalacca) . It has a molecular weight of approximately 114.142 g/mol, a boiling point of about 136.5 °C, and a melting point of -41 °C . The compound is soluble in organic solvents like chloroform but insoluble in water .
Methyl 3-methyl-2-butenoate can be synthesized through several methods:
Methyl 3-methyl-2-butenoate has several applications:
Its unique properties make it valuable in both industrial and research settings.
Interaction studies involving methyl 3-methyl-2-butenoate primarily focus on its reactivity with various nucleophiles and electrophiles. The compound's ability to participate in Michael additions and Diels-Alder reactions highlights its versatility in organic synthesis. Additionally, investigations into its interactions with biological systems are ongoing to elucidate potential therapeutic applications .
Several compounds share structural similarities with methyl 3-methyl-2-butenoate. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl acrylate | Simpler structure; used primarily in polymer production. | |
Ethyl 3-methylacrylate | Similar ester; slightly different alkyl group affects properties. | |
Methyl methacrylate | Widely used in plastics; has different polymerization characteristics. | |
Methyl crotonate | Different position of double bond; used in organic synthesis. |
Methyl 3-methyl-2-butenoate stands out due to its specific fruity aroma and potential biological activities, making it particularly valuable in flavoring and fragrance applications .
Methyl 3-methyl-2-butenoate, with the molecular formula C₆H₁₀O₂ and Chemical Abstracts Service registry number 924-50-5, exists in a complex isomeric relationship with methyl tiglate [1] [2]. Both compounds share identical molecular formulas but differ significantly in their structural arrangements and stereochemical configurations [5]. Methyl tiglate, formally known as methyl (E)-2-methyl-2-butenoate, carries the Chemical Abstracts Service number 6622-76-0 and represents the trans-geometric isomer of the 2-methyl-2-butenoic acid methyl ester series [5].
The fundamental structural distinction between these isomers lies in the positioning of the methyl substituent relative to the carbon-carbon double bond [5] [18]. In methyl 3-methyl-2-butenoate, the methyl group occupies the 3-position of the butenoic acid chain, creating a β-branched unsaturated ester structure [1] [18]. Conversely, methyl tiglate features the methyl substituent at the 2-position, resulting in an α-branched configuration with distinct geometric possibilities [5].
Thermal isomerization studies have demonstrated the interconversion potential between related methylbutenoate isomers under specific reaction conditions [13]. Research utilizing para-toluenesulfinic acid as a catalyst at elevated temperatures revealed equilibrium mixtures containing both tiglate and angelate forms, with methyl tiglate showing a boiling point of 138-139°C compared to the corresponding angelate ester at 128-129°C [13]. These thermal properties reflect the influence of molecular geometry on intermolecular interactions and vapor pressure characteristics.
The structural relationship between methyl 3-methyl-2-butenoate and methyl tiglate extends beyond simple positional isomerism to encompass fundamental differences in chemical reactivity patterns [1] [28]. The β-substitution pattern in methyl 3-methyl-2-butenoate creates distinct electronic environments around the carbon-carbon double bond, influencing both nucleophilic and electrophilic addition reactions [28]. This contrasts with the α-substitution in methyl tiglate, which affects the carbonyl group's electrophilicity and the adjacent double bond's reactivity profile.
Property | Methyl 3-methyl-2-butenoate | Methyl Tiglate |
---|---|---|
Chemical Abstracts Service Number | 924-50-5 | 6622-76-0 |
International Union of Pure and Applied Chemistry Name | Methyl 3-methyl-2-butenoate | Methyl (E)-2-methyl-2-butenoate |
Boiling Point | 136.5°C at 760 mmHg | 139.7°C at 1.02 bar |
Density | 0.934 g/mL | Not specified |
Substitution Pattern | β-branched | α-branched |
Methyl angelate, designated as methyl (Z)-2-methyl-2-butenoate with Chemical Abstracts Service number 5953-76-4, represents another significant structural isomer within the methylbutenoate family [8] [11]. The relationship between methyl 3-methyl-2-butenoate and methyl angelate involves both positional and geometric isomerism considerations [8] [35].
The primary structural difference between these compounds centers on the methyl group positioning and the resulting double bond geometry [8] [35]. Methyl angelate features a cis-configuration around the 2,3-double bond with the methyl substituent at the 2-position, contrasting with the 3-position substitution pattern observed in methyl 3-methyl-2-butenoate [8] [11]. This geometric arrangement in methyl angelate creates a more compact molecular structure compared to the extended conformation typical of methyl 3-methyl-2-butenoate.
Physical property comparisons reveal distinct characteristics between these isomers [8] [11]. Methyl angelate exhibits a boiling point of 130°C and a specific gravity of 0.95 at 20°C, while maintaining a refractive index of 1.43 [8]. These values contrast with methyl 3-methyl-2-butenoate's boiling point of 136.5°C and density of 0.934 g/mL, reflecting the influence of molecular geometry on intermolecular forces [4] [8].
The cis-geometry of methyl angelate introduces conformational constraints that affect both chemical reactivity and physical properties [8] [35]. The spatial proximity of substituents in the Z-configuration creates steric interactions that influence reaction pathways and thermodynamic stability [35]. This contrasts with the more sterically favorable arrangement in methyl 3-methyl-2-butenoate, where the methyl group at the 3-position experiences reduced steric hindrance.
Spectroscopic differentiation between methyl 3-methyl-2-butenoate and methyl angelate relies primarily on nuclear magnetic resonance techniques [21] [33]. The chemical shift patterns of vinyl protons provide diagnostic information for distinguishing between these isomers, with the cis-arrangement in methyl angelate producing characteristic coupling patterns distinct from those observed in methyl 3-methyl-2-butenoate [21] [33].
Characteristic | Methyl 3-methyl-2-butenoate | Methyl Angelate |
---|---|---|
Double Bond Position | 2,3-position | 2,3-position |
Methyl Substitution | 3-position | 2-position |
Geometric Configuration | Not applicable | Z (cis) |
Boiling Point | 136.5°C | 130°C |
Specific Gravity | 0.934 g/mL | 0.95 g/cm³ |
Refractive Index | 1.432 | 1.43 |
The configurational analysis of methyl 3-methyl-2-butenoate reveals a unique structural arrangement that distinguishes it from other methylbutenoate isomers [1] [2]. The compound exists as a single configurational isomer due to the absence of geometric isomerism possibilities around its carbon-carbon double bond [10] [14]. This contrasts with the 2-methylbutenoate series, where both E and Z configurations are feasible due to the presence of different substituents on each carbon of the double bond [14] [32].
The molecular geometry of methyl 3-methyl-2-butenoate exhibits characteristic features of α,β-unsaturated ester systems [1] [28]. The carbon-carbon double bond adopts a planar configuration with sp²-hybridized carbons, creating a trigonal planar geometry around each double-bonded carbon atom [32] [36]. The methyl substituent at the 3-position occupies a position that minimizes steric interactions with the ester functionality, contributing to the molecule's overall stability.
Conformational analysis of methyl 3-methyl-2-butenoate involves examination of rotational preferences around single bonds, particularly the carbon-oxygen bond of the ester group [34]. Research on related saturated esters suggests equilibrium between eclipsed and gauche conformations, with enthalpy differences influencing the conformational population distribution [34]. The presence of the α,β-unsaturated system in methyl 3-methyl-2-butenoate introduces additional conjugation effects that can influence conformational preferences.
Nuclear magnetic resonance spectroscopy provides valuable insights into the conformational behavior of methyl 3-methyl-2-butenoate [21]. The chemical shift of the vinyl proton appears at approximately 5.646 parts per million, indicating the electronic environment characteristic of the β-substituted position [21]. The methyl groups attached to the double bond system exhibit distinct chemical shifts reflecting their different electronic environments.
Computational studies of related unsaturated ester systems suggest that methyl 3-methyl-2-butenoate adopts preferential conformations that maximize conjugation between the carbon-carbon double bond and the carbonyl group [15] [27]. This s-trans conformation allows optimal orbital overlap and electronic delocalization, contributing to the molecule's thermodynamic stability.
The conformational flexibility of methyl 3-methyl-2-butenoate is limited compared to saturated analogs due to the restricted rotation around the carbon-carbon double bond [32] [36]. This restriction prevents interconversion between potential geometric isomers and maintains the molecule in a fixed spatial arrangement that influences its chemical and physical properties.
Conformational Feature | Characteristic | Implication |
---|---|---|
Double Bond Geometry | Planar, sp² hybridization | Restricted rotation |
Ester Conformation | s-trans preferred | Optimal conjugation |
Methyl Positioning | 3-position, minimal steric hindrance | Enhanced stability |
Electronic Delocalization | Extended conjugation | Reduced reactivity |
Structure-activity relationship investigations of methyl 3-methyl-2-butenoate and related α,β-unsaturated ester compounds have revealed significant correlations between structural features and biological activities [24] [26]. The β-methyl substitution pattern characteristic of methyl 3-methyl-2-butenoate influences both the compound's reactivity profile and its interaction with biological targets [24] [27].
Research examining α,β-unsaturated ester derivatives has demonstrated that the position and nature of alkyl substituents significantly affect inhibitory activities against various enzyme systems [26] [29]. Compounds bearing methyl substituents at the β-position, such as methyl 3-methyl-2-butenoate, exhibit distinct activity profiles compared to their α-substituted counterparts [26]. These differences reflect the influence of steric and electronic factors on molecular recognition and binding affinity.
The structural features of methyl 3-methyl-2-butenoate contribute to its classification as an α,β-unsaturated ester with potential biological activity [1] [28]. The conjugated system formed by the carbon-carbon double bond and the carbonyl group creates an electrophilic center susceptible to nucleophilic attack, a characteristic that underlies many biological interactions of such compounds [27] [28].
Comparative studies of methylbutenoate isomers have indicated that the specific substitution pattern influences both the magnitude and selectivity of biological effects [24] [26]. The β-substitution in methyl 3-methyl-2-butenoate creates a different electronic environment compared to α-substituted isomers, potentially affecting the compound's ability to interact with specific biological targets [26] [29].
Structure-activity relationship data for related unsaturated ester compounds suggest that geometric configuration significantly influences biological activity [15] [24]. While methyl 3-methyl-2-butenoate does not exhibit geometric isomerism, its structural relationship to compounds that do display such isomerism provides insights into the importance of three-dimensional molecular arrangement for biological activity [15] [24].
The α,β-unsaturated ester functionality present in methyl 3-methyl-2-butenoate represents a pharmacophore common to numerous biologically active compounds [24] [27]. This structural motif can participate in Michael addition reactions with nucleophilic sites in biological systems, contributing to the compound's potential for biological activity [27] [28].
Structural Parameter | Influence on Activity | Mechanistic Basis |
---|---|---|
β-Methyl Substitution | Modulates electronic density | Steric and electronic effects |
α,β-Unsaturated System | Enables Michael addition | Electrophilic carbon center |
Ester Functionality | Affects lipophilicity | Membrane permeability |
Conjugation | Influences reactivity | Electronic delocalization |
Molecular Geometry | Determines binding specificity | Three-dimensional recognition |
Flammable